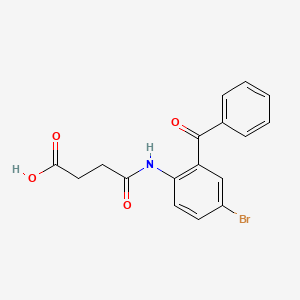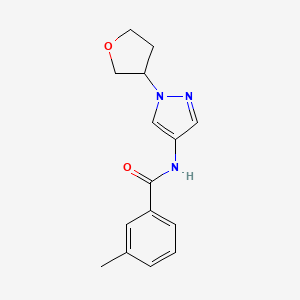
(4-Chlorophenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorophenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone, also known as CFAM, is a synthetic compound that belongs to the class of designer drugs. It is a psychoactive substance that has been used for research purposes. CFAM has been found to have potential therapeutic applications, particularly in the treatment of neurological disorders such as depression and anxiety.
Applications De Recherche Scientifique
Molecular Conformation and Luminescence Applications
- A study focused on a similar compound, demonstrating its potential in molecular conformation modulation and its application in luminescence switching between delayed fluorescence and room-temperature phosphorescence. This research highlights the compound's utility in developing advanced luminescent materials (Wen et al., 2021).
Biological Evaluation and Docking Studies
- Research involving the synthesis and biological evaluation of novel pyrazoline derivatives, including similar compounds, has shown significant anti-inflammatory and antibacterial activities. These findings are crucial for developing new therapeutic agents (Ravula et al., 2016).
Clathrate Formation
- A study on clathrate formation involving edge-to-face interaction between aromatic rings, using similar compounds as hosts, underlines the importance of molecular interactions in the development of inclusion compounds (Eto et al., 2011).
Synthesis and Reactivity Studies
- Investigations into the synthesis and reactivity of benzothiophene derivatives, including compounds like (4-Chlorophenyl)(1-oxo-1λ4-benzo[b]thien-2-yl)methanone, provide insights into the functionalization of acyl-benzo[b]thiophene derivatives for various chemical applications (Pouzet et al., 1998).
Antimycobacterial Agents
- The efficient synthesis and evaluation of phenyl cyclopropyl methanones as new classes of anti-mycobacterial agents, including similar compounds, underscore their potential in treating tuberculosis. This research contributes to the search for novel treatments against drug-resistant strains of tuberculosis (Dwivedi et al., 2005).
Propriétés
IUPAC Name |
(4-chlorophenyl)-[3-(4-fluorophenyl)azepan-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO/c20-17-8-4-15(5-9-17)19(23)22-12-2-1-3-16(13-22)14-6-10-18(21)11-7-14/h4-11,16H,1-3,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEBHVRYOSIXML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,2S,3R,4S)-3-(Phenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/no-structure.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide](/img/structure/B2390940.png)

![5-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid](/img/structure/B2390944.png)
![5-(4-Fluorobenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2390947.png)
![(Z)-S-(2-((3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2390949.png)


![N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)cyclohexanecarboxamide](/img/structure/B2390954.png)
![3-(benzo[d][1,3]dioxol-5-yl)-1-(tetrahydro-2H-pyran-4-yl)-1-(thiophen-2-ylmethyl)urea](/img/structure/B2390955.png)
